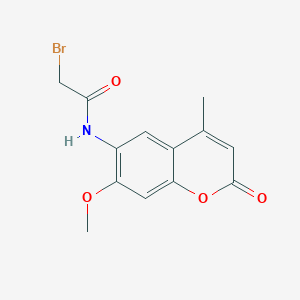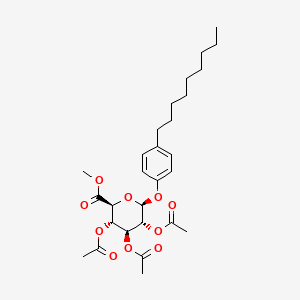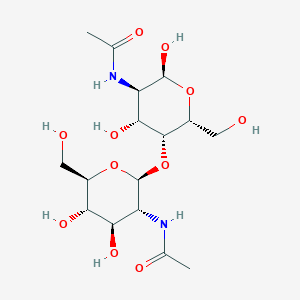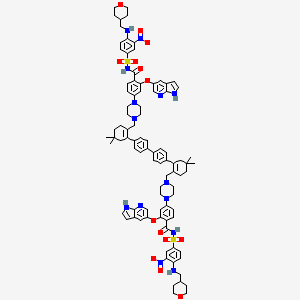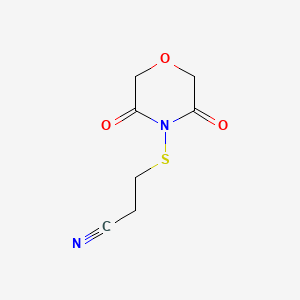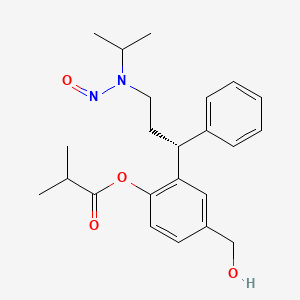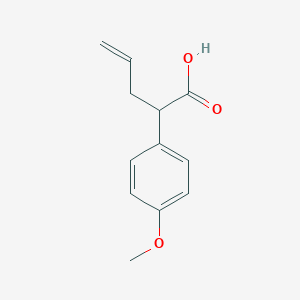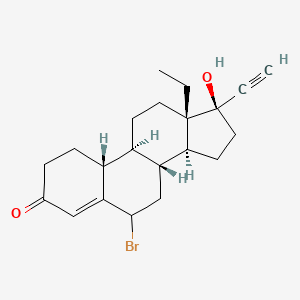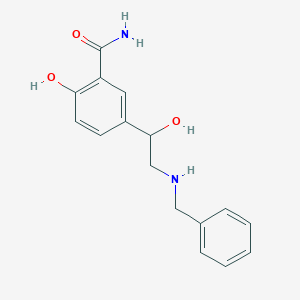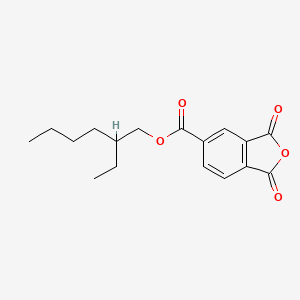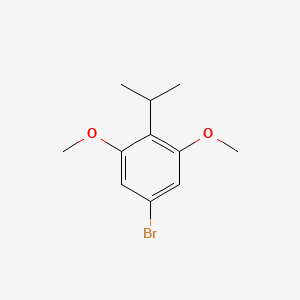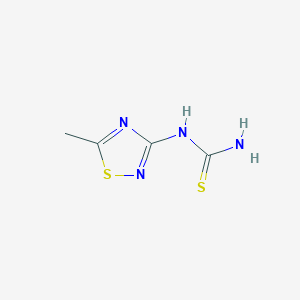
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea typically involves the reaction of 5-methyl-1,2,4-thiadiazole-3-amine with thiourea. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient purification techniques such as column chromatography or crystallization from a suitable solvent. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
化学反应分析
Types of Reactions
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiourea derivatives.
科学研究应用
Chemistry
In chemistry, (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of certain cancer cell lines in vitro.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals. It can also be used as a corrosion inhibitor in metalworking fluids.
作用机制
The mechanism of action of (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea varies depending on its application. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. In anticancer applications, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea is unique due to the presence of both the thiadiazole ring and the thiourea group in its structure. This combination imparts distinct chemical and biological properties to the compound, making it a versatile molecule for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.
属性
分子式 |
C4H6N4S2 |
|---|---|
分子量 |
174.3 g/mol |
IUPAC 名称 |
(5-methyl-1,2,4-thiadiazol-3-yl)thiourea |
InChI |
InChI=1S/C4H6N4S2/c1-2-6-4(8-10-2)7-3(5)9/h1H3,(H3,5,7,8,9) |
InChI 键 |
NSMMYEGIAASYRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NS1)NC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)
